N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

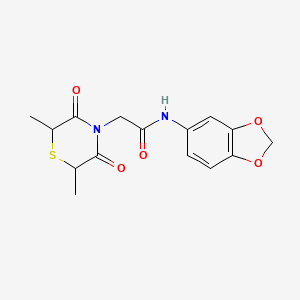

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety and a thiomorpholin-dione scaffold. The compound’s structure combines a 1,3-benzodioxole ring (a methylenedioxy-substituted aromatic system) with a 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl group linked via an acetamide bridge. The thiomorpholin-dione core introduces sulfur into the heterocyclic ring, distinguishing it from oxygen-containing morpholinone analogs.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-8-14(19)17(15(20)9(2)23-8)6-13(18)16-10-3-4-11-12(5-10)22-7-21-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIWXOYFBIBKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H20N4O5 |

| Molecular Weight | 444.4 g/mol |

| CAS Number | 1040682-23-2 |

| Purity | ≥95% |

Antimicrobial Activity

Research has shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

- Staphylococcus aureus - Inhibition zones were noted, indicating effective antibacterial activity.

- Escherichia coli - Similar tests demonstrated moderate to high effectiveness against this Gram-negative bacterium.

- Pseudomonas aeruginosa - The compound showed promising results with a notable inhibition zone.

The antimicrobial efficacy was quantified using the disc diffusion method, with results suggesting that the compound could be a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated significant radical scavenging activity in ABTS assays, comparable to standard antioxidants like ascorbic acid. The antioxidant potential can be attributed to the presence of the benzodioxole moiety which is known for its ability to donate electrons and neutralize free radicals .

Study 1: Antimicrobial Screening

A study conducted on a series of benzodioxole derivatives revealed that compounds similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The highest activity was recorded against S. aureus , with an activity index of 62.2% .

Study 2: Antioxidant Evaluation

In another evaluation focusing on antioxidant properties, the compound was tested alongside known antioxidants such as ascorbic acid. Results indicated that it achieved up to 85.9% inhibition in oxidative stress models, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .

Comparison with Similar Compounds

The structural and functional analogs of N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can be categorized based on their heterocyclic cores and substituents. Below is a detailed comparison with key compounds referenced in the evidence:

Morpholinone and Thiomorpholinone Derivatives

describes two morpholinone-based acetamides:

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Key Differences :

- The benzodioxol substituent may confer distinct electronic and steric properties versus the 4-isopropylphenyl group in compounds, influencing binding affinity or solubility.

Structural Analogs with Benzodioxol Moieties

lists compounds such as (±)-N-ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine and 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one, which share the benzodioxol group but lack the thiomorpholin-dione system.

Key Insight : The acetamide linkage in the target compound may reduce CNS penetration compared to amine or ketone analogs, altering its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.